N-(2,6-dioxopiperidin-3-yl)benzamide
Overview
Description
Preparation Methods
The synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide typically involves the reaction of benzamide with a piperidinyl derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: Benzamide is reacted with a piperidinyl derivative in the presence of a suitable catalyst to form this compound.
Industrial Production: Industrial production methods may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(2,6-dioxopiperidin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)benzamide involves its inhibition of the enzyme DOPA decarboxylase. By inhibiting this enzyme, the compound prevents the conversion of L-DOPA to dopamine, thereby affecting dopamine levels in the body. This mechanism is particularly relevant in the context of neurological research and the study of diseases such as Parkinson’s disease, where dopamine regulation plays a critical role.
Comparison with Similar Compounds
N-(2,6-dioxopiperidin-3-yl)benzamide can be compared with other similar compounds, such as:
N-(2,6-Dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide: This derivative includes additional functional groups that may enhance its biological activity or specificity.
Properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCDITVKCKBZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91393-02-1 | |
Record name | N-(2,6-Dioxo-3-piperidinyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091393021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC373535 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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